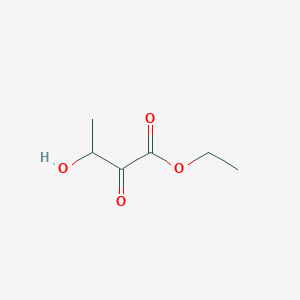![molecular formula C11H19NO4 B15232702 2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)
2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is an organic compound with the molecular formula C11H19NO4. It is a derivative of cyclobutane, featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring is formed through a [2+2] cycloaddition reaction.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution.
tert-Butoxycarbonyl Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Acetic Acid Addition: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclobutane ring or the amino group.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-[trans-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid
- Cyclobutaneacetic acid derivatives
- tert-Butoxycarbonyl protected amino acids
Uniqueness
2-[trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the Boc-protected amino group and the cyclobutane ring makes it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
2-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
InChIキー |
XEJQQXKDTNNNMU-JGVFFNPUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
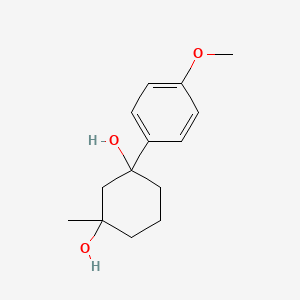

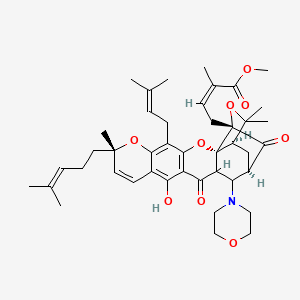
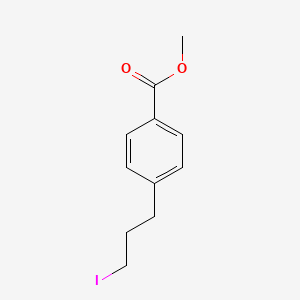
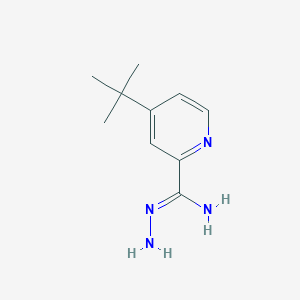
![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
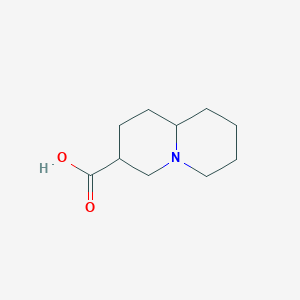
![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
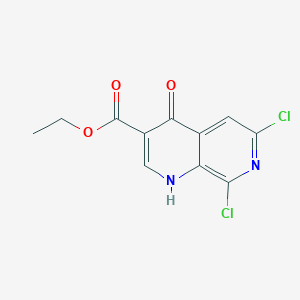


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
